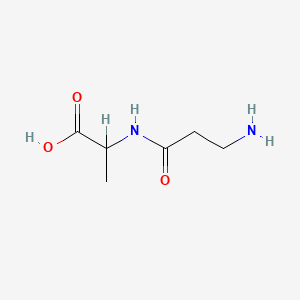

β-Alanyl-L-Alanin

Übersicht

Beschreibung

Beta-alanine is a nonproteinogenic amino acid, meaning it is not incorporated into proteins during translation . It is synthesized in the liver and can be ingested in the diet through animal-based foods like beef and chicken . Once ingested, beta-alanine combines with histidine within skeletal muscle and other organs to form carnosine . Carnosine plays a significant role in maintaining the acid-base balance in skeletal muscles, the brain, and the heart .

Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis

The molecular formula of beta-alanine is C3H7NO2 . It is a white bipyramidal crystal with an odorless smell .Chemical Reactions Analysis

Beta-alanine can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase .Physical And Chemical Properties Analysis

Beta-alanine is a white bipyramidal crystal that is odorless . It is soluble in water and methanol, but insoluble in diethyl ether and acetone .Wissenschaftliche Forschungsanwendungen

Herzschutz

β-Alanin ist ein geschwindigkeitsbestimmender Vorläufer für die Synthese des Dipeptids Carnosin, das in hohen Konzentrationen in der Skelettmuskulatur, dem Herzen und den Riechrezeptorneuronen gebildet und gespeichert wird . Carnosin besitzt eine vielseitige antioxidative Aktivität, die als Elektronendonor effektiv dient und die Lipidperoxidation verhindert; es löscht auch Singulett-Sauerstoff und interagiert mit Superoxid auf eine Weise, die es stabilisiert . Dies deutet darauf hin, dass β-Alanin als Nahrungsergänzungsmittel zum Schutz des Herzens eingesetzt werden könnte .

Steigerung der Trainingsleistung

Es wurde gezeigt, dass eine Supplementierung mit β-Alanin den Carnosingehalt der Skelettmuskulatur erhöht . Viele Studien haben gezeigt, dass eine Supplementierung mit β-Alanin sowohl den Carnosingehalt der Muskeln steigern als auch die Leistung bei hochintensiven anaeroben Workouts, bei denen Milchsäure gebildet wird, verbessern kann, vermutlich durch die Verhinderung kontraproduktiver Reduktionen des intrazellulären pH-Werts .

Sicherheit der Supplementierung mit β-Alanin

Die verfügbare Literatur weist auf keine unerwünschten Ereignisse im Zusammenhang mit der Verwendung von β-Alanin hin; Nebenwirkungen wie Parästhesien können beobachtet werden, wenn eine große einzelne Hochdosis von β-Alanin eingenommen wird, aber das Symptom kann durch die Verwendung von geteilten Dosen oder einer Retardformulierung abgeschwächt werden . Bis zu 24 Wochen der Supplementierung mit β-Alanin wurden keine Nebenwirkungen berichtet .

Medizin und Futtermittelindustrie

β-Alanin und seine Derivate werden in großem Umfang in der Medizin, Futtermitteln, Lebensmitteln, Umweltanwendungen und anderen Industrien eingesetzt . Im Bereich der Medizin wird es hauptsächlich zur Synthese von Pantothensäure und Calciumpantothenat verwendet .

Anti-Urolithiasis-Potenzial

Obwohl die Forschung in erster Linie auf L-Alanin ausgerichtet ist, könnte das Anti-Urolithiasis-Potenzial von β-Alanin über drei verschiedene Stadien der Steinbildung untersucht werden, nämlich die Hemmung der Nukleation, die Hemmung der Aggregation und die Depletion von Oxalat .

Rolle in Pflanzen

In Pflanzen wie A. thaliana gibt es ein Gen, das für das Enzym Pantothensynthetase (PtS) kodiert, das Pantoat mit β-Alanin zu Pantothenat kondensiert . Dies deutet auf eine potenzielle Rolle von β-Alanin in der Pflanzenbiochemie hin .

Wirkmechanismus

Target of Action

Beta-alanyl-L-alanine, also known as 2-(3-aminopropanoylamino)propanoic acid, has several targets in the central nervous system (CNS). It exerts an inhibitory effect by activating glycine receptors (GlyRs) and GABAARs . This compound is a rate-limiting precursor for the synthesis of carnosine, a dipeptide that plays a significant role in intracellular pH buffering during exercise .

Mode of Action

Beta-alanyl-L-alanine interacts with its targets, primarily GlyRs and GABAARs, to exert its neuroprotective action. It protects key physiological functions of brain cells exposed to acute stroke-mimicking conditions . The compound’s interaction with these targets leads to several distinct pharmacological mechanisms, none of which alone could reproduce the neuroprotective effect .

Biochemical Pathways

Beta-alanyl-L-alanine is involved in several biochemical pathways. It is synthesized by bacteria, fungi, and plants, and animals obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Pharmacokinetics

The pharmacokinetics of beta-alanyl-L-alanine show a high inter-individual variation. No adverse effects have been reported up to 24 weeks of beta-alanyl-L-alanine supplementation .

Result of Action

The molecular and cellular effects of beta-alanyl-L-alanine’s action are significant. It has been shown to protect cerebellar tissue from ischemic damage . In animals, beta-alanyl-L-alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of beta-alanyl-L-alanine. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for beta-alanyl-L-alanine and would release more beta-alanyl-L-alanine into the environment than under normal conditions . This suggests that beta-alanyl-L-alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Safety and Hazards

Zukünftige Richtungen

Future studies should evaluate the side effects of beta-alanine supplementation for more than 6 months to adequately assess whether there are any long-term side effects . To obtain high-yield beta-alanine-producing strains, in the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering .

Eigenschaften

IUPAC Name |

2-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOCQWFTTAPWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34322-87-7 | |

| Record name | beta-Alanyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

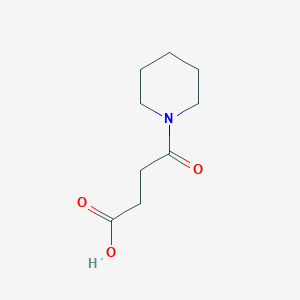

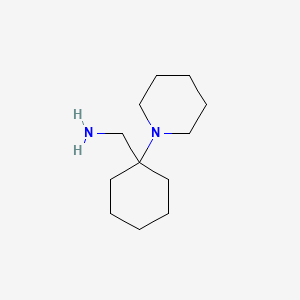

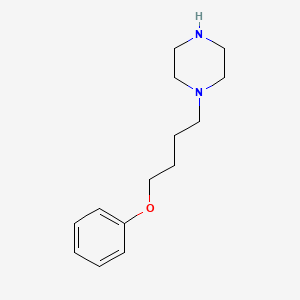

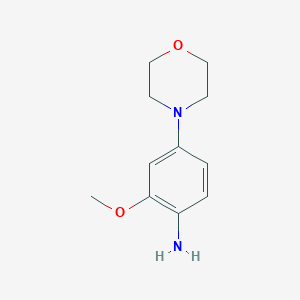

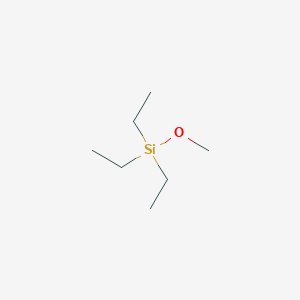

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

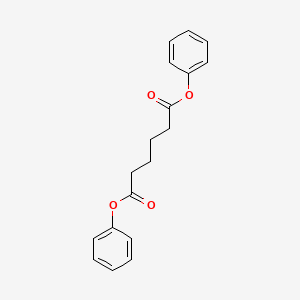

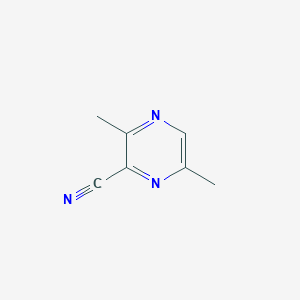

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)